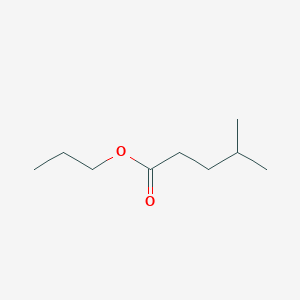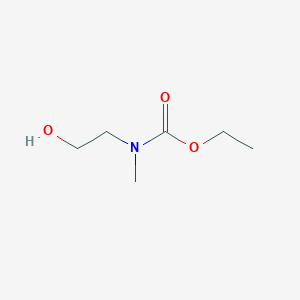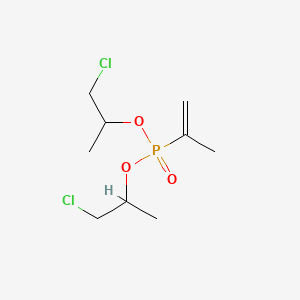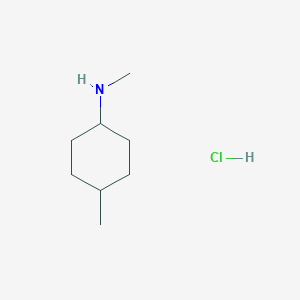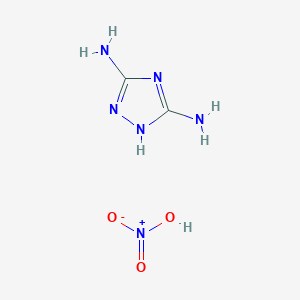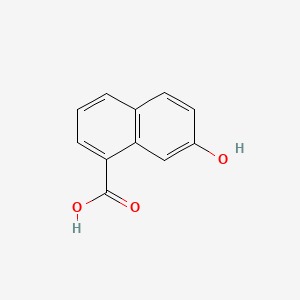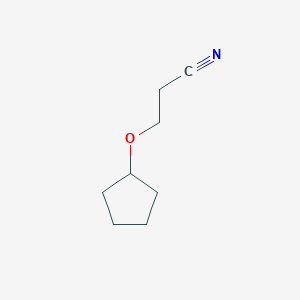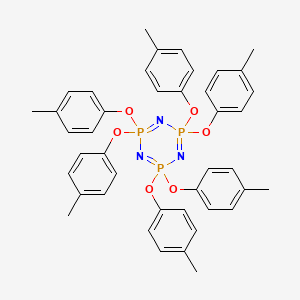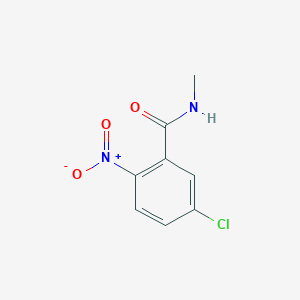
4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride
Vue d'ensemble
Description
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of pyridinium salts varies widely . Specific structural details for “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . They are important as pyridinium ionic liquids and pyridinium ylides . Specific chemical reactions involving “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can vary widely . Specific properties for “4-((1E)-2-(2-pyridyl)vinyl)phenylhydrazine, chloride, chloride” were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of new pyridine and fused pyridine derivatives highlights the diversity of chemical reactions and potential applications of pyridine-based compounds. These compounds are explored for their reactivity and potential in generating a range of derivatives with various biological and industrial applications (Al-Issa, 2012).
- Research into 2-thiouracil-5-sulphonamide derivatives demonstrates the ongoing interest in modifying pyridine compounds to enhance their biological activities, including antibacterial and antifungal properties (Fathalla et al., 2005).
- The study of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including pyridyl derivatives, underlines the importance of these compounds in the development of complex structures for materials science and nanotechnology (Arora & Pedireddi, 2003).
Applications in Materials Science and Catalysis
- The development of iron(II) spin-crossover coordination polymers using pyridyl-based ligands illustrates the role of such compounds in creating materials with tunable magnetic properties, relevant for information storage and sensors (Zhang et al., 2018).
- Work on Ru complexes for water oxidation highlights the catalytic applications of pyridyl derivatives in renewable energy technologies, particularly in the context of water splitting and hydrogen production (Zong & Thummel, 2005).
Biological and Environmental Applications
- Investigations into the reduction of N-(2-nitrophenyl)pyridinium chlorides open pathways for the synthesis of biologically active heterocyclic compounds, indicating potential applications in drug development and agriculture (Begunov et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.2ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;;/h1-10,16H,14H2;2*1H/b7-4+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOKSTAPQSFAJS-RDRKJGRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27231-62-5 | |
| Record name | 4'-Hydrazino-2-stilbazole Dihydrochloride [for Fluorometry of alpha-Keto Acids] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



